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Introduction
Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine

triphosphate (ATP) that serves as a powerful tool in the study of ATP-dependent enzymes. In

AMP-PNP, an imido group (-NH-) replaces the cleavable β-γ phosphoanhydride oxygen,

rendering the terminal phosphate bond resistant to enzymatic hydrolysis. This property allows

researchers to investigate the kinetics and mechanics of enzymes such as kinases, ATPases,

motor proteins, and DNA helicases by trapping them in an ATP-bound state. As a competitive

inhibitor of ATP, AMP-PNP binds to the enzyme's active site, enabling the determination of key

kinetic parameters and the elucidation of enzymatic mechanisms.[1] These application notes

provide detailed protocols for utilizing AMP-PNP in enzyme kinetic studies, with a focus on

ATPases and kinases.

Principle of Action
AMP-PNP competitively inhibits ATP-dependent enzymes by binding to the ATP binding

pocket. Because it cannot be hydrolyzed, the enzyme remains "frozen" in a pre-hydrolysis or

substrate-bound conformation. This allows for the study of substrate binding and the

conformational changes that precede catalysis without the complication of product formation.

The inhibitory effect of AMP-PNP can be quantified by determining its inhibition constant (Kᵢ),

which provides a measure of its binding affinity for the enzyme.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b156828?utm_src=pdf-interest
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.sigmaaldrich.com/JP/ja/product/roche/10102547001
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Enzyme Kinetics
The use of AMP-PNP is widespread in various biochemical and biophysical applications:

Enzyme Inhibition Studies: To determine the inhibition constant (Kᵢ) and understand the

competitive binding dynamics against the natural substrate, ATP.

Binding Affinity Assays: To measure the dissociation constant (KᏧ) and quantify the affinity of

an enzyme for the ATP-bound state.

Structural Biology: To stabilize and trap ATP-dependent enzymes in a pre-hydrolysis

conformation, facilitating structure determination by X-ray crystallography or cryo-electron

microscopy.

Mechanistic Studies: To dissect individual steps of the enzymatic cycle, such as substrate

binding and conformational changes, by preventing ATP hydrolysis.

Data Presentation: Quantitative Analysis of AMP-
PNP Inhibition
The following table summarizes kinetic constants for several ATP-dependent enzymes in the

presence of ATP and AMP-PNP. It is important to note that these values can vary depending

on the specific experimental conditions (e.g., pH, temperature, ion concentrations).
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Caption: A generic kinase signaling pathway inhibited by AMP-PNP.
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Caption: Experimental workflow for determining enzyme kinetics with AMP-PNP.
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Caption: Logical relationship of competitive inhibition by AMP-PNP.

Experimental Protocols
Protocol 1: Determining the Kᵢ of AMP-PNP for an
ATPase using the Malachite Green Assay
This protocol describes a colorimetric, endpoint assay to determine the inhibition constant (Kᵢ)

of AMP-PNP for a generic ATPase. The assay measures the amount of inorganic phosphate

(Pᵢ) released from ATP hydrolysis.

Materials:

Purified ATPase enzyme of known concentration

ATP stock solution (e.g., 100 mM)

AMP-PNP stock solution (e.g., 100 mM)
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Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)

Malachite Green Reagent

Phosphate Standard (e.g., KH₂PO₄)

96-well microplate

Microplate reader

Procedure:

Phosphate Standard Curve:

Prepare a series of known concentrations of the phosphate standard in the Assay Buffer.

Add the Malachite Green Reagent to each standard.

Incubate according to the manufacturer's instructions and measure the absorbance at the

recommended wavelength (typically ~620-650 nm).

Plot absorbance versus phosphate concentration to generate a standard curve.

Enzyme Titration:

Determine the optimal enzyme concentration by testing a range of concentrations with a

saturating amount of ATP (e.g., 1 mM).

Choose a concentration that results in a signal within the linear range of the phosphate

standard curve after a fixed incubation time (e.g., 20-30 minutes).

Inhibition Assay:

Prepare a matrix of reactions in a 96-well plate. Each well will contain a fixed

concentration of the enzyme and varying concentrations of ATP and AMP-PNP. It is

recommended to test at least 6-8 concentrations of ATP bracketing the expected Kₘ and

6-8 concentrations of AMP-PNP.
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To each well, add the Assay Buffer, the appropriate volume of ATP stock, and the

appropriate volume of AMP-PNP stock.

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5

minutes.

Initiate the reaction by adding the optimized concentration of the ATPase enzyme to all

wells.

Incubate for the pre-determined time, ensuring the reaction remains in the linear range.

Stop the reaction by adding the Malachite Green Reagent, which is acidic and will

denature the enzyme.

Allow color to develop and measure the absorbance.

Data Analysis:

Convert the absorbance readings to the concentration of Pᵢ produced using the phosphate

standard curve.

Calculate the initial reaction velocity (v) for each combination of ATP and AMP-PNP
concentrations.

Plot the data using a Lineweaver-Burk plot (1/v versus 1/[ATP]) for each concentration of

AMP-PNP.

The resulting plot should show a series of lines that intersect on the y-axis, which is

characteristic of competitive inhibition.

Determine the apparent Kₘ (Kₘ,app) from the x-intercept of each line (-1/Kₘ,app).

To determine the Kᵢ, create a secondary plot of Kₘ,app versus the concentration of AMP-
PNP. The x-intercept of this plot will be -Kᵢ.

Protocol 2: Determining the Kᵢ of AMP-PNP for a Protein
Kinase using a Luminescence-Based Assay
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This protocol describes a method to determine the Kᵢ of AMP-PNP for a protein kinase using a

commercially available luminescence-based assay that measures the amount of ATP remaining

after the kinase reaction (e.g., Kinase-Glo®).

Materials:

Purified protein kinase of known concentration

Specific peptide or protein substrate for the kinase

ATP stock solution (e.g., 10 mM)

AMP-PNP stock solution (e.g., 100 mM)

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

White, opaque 96-well or 384-well microplate

Luminometer

Procedure:

ATP Standard Curve:

Prepare a series of known ATP concentrations in the Kinase Assay Buffer.

Add the Luminescent Kinase Assay Reagent to each standard.

Incubate for 10 minutes at room temperature and measure the luminescence.

Plot luminescence versus ATP concentration.

Enzyme and Substrate Titration:

Determine the optimal enzyme and substrate concentrations that result in approximately

10-50% ATP depletion within a reasonable timeframe (e.g., 30-60 minutes).
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Inhibition Assay:

Set up a matrix of reactions in the microplate with varying concentrations of ATP and

AMP-PNP.

To each well, add the Kinase Assay Buffer, the optimal concentration of the substrate, the

appropriate ATP concentration, and the desired AMP-PNP concentration.

Initiate the kinase reaction by adding the optimized concentration of the kinase.

Incubate the plate at the optimal temperature for the desired time.

Add an equal volume of the Luminescent Kinase Assay Reagent to each well to stop the

reaction and generate the luminescent signal.

Incubate for 10 minutes at room temperature to allow the signal to stabilize.

Measure the luminescence.

Data Analysis:

Use the ATP standard curve to determine the amount of ATP consumed in each reaction.

Calculate the initial reaction velocity for each condition.

Analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk

or non-linear regression) to determine the Kₘ for ATP and the Kᵢ for AMP-PNP, as described

in Protocol 1. The Cheng-Prusoff equation can also be used to calculate Kᵢ from the IC₅₀

values obtained at different ATP concentrations: IC₅₀ = Kᵢ (1 + [ATP]/Kₘ).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Determining Enzyme Kinetics with AMP-PNP:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156828#determining-enzyme-kinetics-with-amp-pnp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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